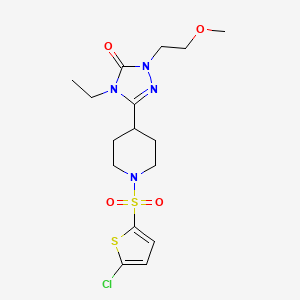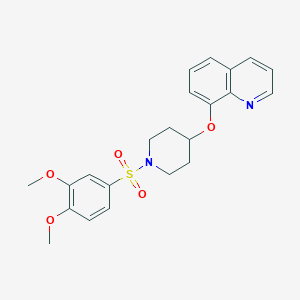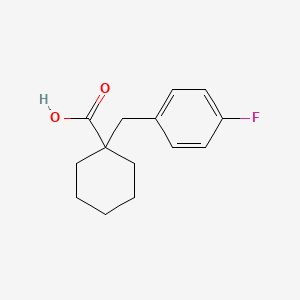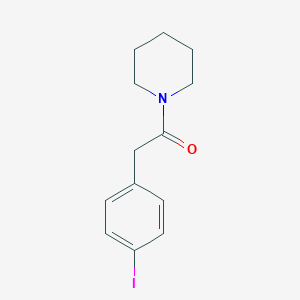
1-(4-Fluorophenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)butan-2-one is a chemical compound with the CAS Number: 620-97-3 and a molecular weight of 166.2 . It has the IUPAC name 1-(4-fluorophenyl)-2-butanone .
Molecular Structure Analysis
The InChI code for 1-(4-Fluorophenyl)butan-2-one is 1S/C10H11FO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 . This indicates that the molecule consists of a butanone group attached to a fluorophenyl group. The molecule’s structure has been studied using various techniques, including X-ray diffraction .Physical And Chemical Properties Analysis
1-(4-Fluorophenyl)butan-2-one is a compound with a molecular weight of 166.2 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
- Analgesic and Anti-Inflammatory Properties : Researchers have explored the analgesic and anti-inflammatory potential of 4-fluorobutyrophenone derivatives. For instance, compounds like (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated such activities .
- Building Block for Medicinal Chemistry : 4-fluorobutyrophenone serves as a precursor in the synthesis of various pharmaceuticals. It is used to prepare derivatives like haloperidol, haloanisone, triperidol, methylperidide, haloperidide, and dipiperone .
Pharmaceutical Research and Drug Development
Organic Synthesis and Chemical Reactions
Mechanism of Action
Target of Action
It is known that the compound is used in the preparation of derivatives that include haloperidol, haloanisone, triperidol, methylperidide, haloperidide, and dipiperone . These derivatives are known to interact with various receptors in the body, suggesting that 1-(4-Fluorophenyl)butan-2-one may have similar targets.
Biochemical Pathways
Its derivatives are known to have diverse biological activities, suggesting that 1-(4-fluorophenyl)butan-2-one may also influence a variety of biochemical pathways .
Pharmacokinetics
Its physical properties, such as being a colorless to white or off-white powder or crystals , suggest that it may have certain pharmacokinetic characteristics that influence its bioavailability.
Action Environment
It is known that the compound should be stored in a dry room temperature environment , suggesting that certain environmental conditions may affect its stability and, potentially, its action and efficacy.
properties
IUPAC Name |
1-(4-fluorophenyl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPGFMGJBNXESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)butan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2634932.png)
![[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B2634934.png)



![N-([2,3'-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2634941.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2634943.png)

![2-[[2-(4-formylphenoxy)acetyl]amino]-N-propylpropanamide](/img/structure/B2634947.png)

![1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]-N-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B2634949.png)
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-fluorobenzyl)oxy]iminoformamide](/img/structure/B2634950.png)
